N'-(4-tert-butylbenzoyl)-3,5-dinitrobenzohydrazide
Overview
Description
N’-(4-tert-butylbenzoyl)-3,5-dinitrobenzohydrazide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. It is characterized by the presence of a tert-butyl group, a benzoyl group, and two nitro groups attached to a benzohydrazide core. This compound is of interest due to its potential reactivity and applications in organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-tert-butylbenzoyl)-3,5-dinitrobenzohydrazide typically involves the reaction of 4-tert-butylbenzoyl chloride with 3,5-dinitrobenzohydrazide. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
While specific industrial production methods for N’-(4-tert-butylbenzoyl)-3,5-dinitrobenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(4-tert-butylbenzoyl)-3,5-dinitrobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The benzoyl group can participate in nucleophilic substitution reactions, where the hydrazide moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base.
Major Products
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzohydrazides with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds due to its unique structural features.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of N’-(4-tert-butylbenzoyl)-3,5-dinitrobenzohydrazide is largely dependent on its chemical structure. The nitro groups can participate in redox reactions, while the benzoyl and hydrazide moieties can interact with various biological targets. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would require further investigation through experimental studies.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylbenzoyl chloride: A precursor in the synthesis of N’-(4-tert-butylbenzoyl)-3,5-dinitrobenzohydrazide.
3,5-Dinitrobenzohydrazide: Another precursor used in the synthesis.
4-tert-Butylbenzoic acid: A structurally related compound with similar functional groups.
Uniqueness
N’-(4-tert-butylbenzoyl)-3,5-dinitrobenzohydrazide is unique due to the combination of tert-butyl, benzoyl, and dinitro functional groups in a single molecule
Properties
IUPAC Name |
N'-(4-tert-butylbenzoyl)-3,5-dinitrobenzohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O6/c1-18(2,3)13-6-4-11(5-7-13)16(23)19-20-17(24)12-8-14(21(25)26)10-15(9-12)22(27)28/h4-10H,1-3H3,(H,19,23)(H,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKCGHGJBBFKJLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20396351 | |
Record name | ZINC02860076 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20396351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5332-34-3 | |
Record name | ZINC02860076 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20396351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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